molecular formula C5H4NNaO3 B2630779 Sodium 4-methyl-1,3-oxazole-2-carboxylate CAS No. 2137530-82-4

Sodium 4-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B2630779
CAS No.: 2137530-82-4
M. Wt: 149.081
InChI Key: ZUCKLOIUTYDZMS-UHFFFAOYSA-M
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Description

Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound with diverse applications in scientific research. Its unique properties make it an excellent candidate for various studies, enabling advancements in fields like medicine, materials science, and catalysis. The compound has a molecular weight of 149.08 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C5H5NO3.Na/c1-3-2-9-4 (6-3)5 (7)8;/h2H,1H3, (H,7,8);/q;+1/p-1 . This indicates that the compound is a sodium salt of a carboxylic acid, with a methyl group attached to the 4th position of the oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives often involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Novel Synthetic Approaches

Pd-Catalyzed Desulfitative Arylation

Tang et al. (2017) developed a novel method for the synthesis of 2,5-diarylated oxazole-4-carboxylates via desulfitative arylation, using sodium arylsulfinates and oxygen as the sole oxidant. This method provides a new pathway for synthesizing diarylated oxazole derivatives, showcasing the versatility of oxazole carboxylates in organic synthesis (Tang et al., 2017).

Fluorescent Probes and Photophysical Studies

Synthesis and Photophysical Properties

Ferreira et al. (2010) reported the high-yield synthesis of several 2,5-disubstituted oxazole-4-carboxylates, highlighting their potential as fluorescent probes. The study explored the photophysical properties of these compounds, suggesting their applicability in materials science and biological imaging (Ferreira et al., 2010).

Anticancer Activity

Synthesis and Anticancer Activity of Sulfonyl Derivatives

A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for their anticancer activity against various cancer cell lines by Pilyo et al. (2020). One compound, in particular, showed potent cytotoxic activity, indicating the therapeutic potential of oxazole derivatives in cancer treatment (Pilyo et al., 2020).

Chemical Reactivity and Ligand Synthesis

Facile Preparation and Reactivity

Murai et al. (2010) described a 2-step synthesis of oxazole-4-carboxylates from aldehydes, utilizing 3-oxazoline-4-carboxylates as intermediates. This method exemplifies the chemical reactivity of oxazole derivatives and their utility in synthesizing complex molecules (Murai et al., 2010).

Material Science and Coordination Chemistry

Synthesis of a Zn(II) Complex

Kang et al. (2006) synthesized a novel Zn(II) complex featuring bis(oxazoline)-N-carboxylate, demonstrating C–H⋯Cl–Zn hydrogen bonding. This work provides insight into the design of metal-organic frameworks (MOFs) and coordination compounds for material science applications (Kang et al., 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules can accelerate the drug discovery program .

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and biological activities of oxazole derivatives . They highlight the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests . A comprehensive review on the therapeutic potentials of oxazole scaffolds, which are valuable for medical applications, has also been published .

Mechanism of Action

Properties

IUPAC Name

sodium;4-methyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCKLOIUTYDZMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137530-82-4
Record name sodium 4-methyl-1,3-oxazole-2-carboxylate
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